N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLOCWHSLXUVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a benzothiazole moiety, a pyrrolidine ring, and a sulfonamide group, which collectively contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 498.01 g/mol. The structural components include:
- Benzothiazole Ring : Known for various pharmacological activities.
- Pyrrolidine Ring : Often associated with neuroactive properties.
- Sulfonamide Group : Commonly linked to antimicrobial and antitumor activities.
Biological Activities
Research into the biological activities of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : Similar benzothiazole derivatives have shown promising anticancer effects. For instance, compounds with a benzothiazole core have been reported to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells, by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds containing sulfonamide groups are often evaluated for their antimicrobial efficacy. While specific data on this compound's antimicrobial activity is limited, related structures have demonstrated significant inhibition against bacterial strains .
- Neuroprotective Effects : The pyrrolidine structure is associated with neuroactive properties, suggesting potential applications in neurodegenerative diseases .
Although the specific mechanism of action for this compound remains to be fully elucidated, similar compounds have been noted for their ability to inhibit viral enzymes and modulate signaling pathways involved in cancer progression . Further studies are necessary to clarify the exact pathways influenced by this compound.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(thiazol-2-yl)benzene sulfonamide | Contains thiazole and sulfonamide groups | Anticonvulsant activity |
| Benzothiazole derivatives | Various substitutions on benzothiazole | Antimicrobial and anticancer activities |
| Pyrrolidine-based compounds | Pyrrolidine ring with different substituents | Antidepressant and anxiolytic effects |
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in various biological contexts:
- Cancer Cell Line Studies : Research has shown that modifications to the benzothiazole nucleus can enhance anticancer activity against specific receptors, leading to improved therapeutic outcomes in preclinical models .
- Inflammation Models : In models of inflammation, certain benzothiazole derivatives have exhibited significant reductions in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Scientific Research Applications
Scientific Research Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide has been evaluated for several biological activities:
Antimicrobial Activity
Studies have indicated that compounds containing benzothiazole exhibit significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disrupting quorum sensing pathways in bacteria, which is crucial for their virulence and biofilm formation.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Pseudomonas aeruginosa | 115.2 |
| Compound B | E. coli | 182.2 |
| This compound | TBD |
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor, particularly against cholinesterases (acetylcholinesterase and butyrylcholinesterase). This activity suggests possible applications in treating neurodegenerative diseases where cholinergic dysfunction is a concern.
Anticancer Properties
Similar compounds have shown promise in anticancer research, with studies indicating that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic factors.
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of benzothiazole derivatives, demonstrating significant activity against multiple bacterial strains, supporting the potential of this compound in this area .
- Enzyme Inhibition Studies : Research conducted on similar compounds revealed their effectiveness as cholinesterase inhibitors, suggesting that this compound may exhibit comparable properties .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of benzothiazole derivatives have provided insights into optimizing their biological activities, which could be applied to enhance the efficacy of this compound .
Q & A
Q. What are the key synthetic routes for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide?
The synthesis typically involves modular assembly of three components:
Benzo[d]thiazole core : Derived from 2-mercaptobenzothiazole via cyclization or substitution reactions. For example, coupling with aryl halides under Ullmann or Buchwald-Hartwig conditions can introduce the phenyl group at the 2-position .
Pyrrolidine-2-carboxamide : Prepared by amidating pyrrolidine-2-carboxylic acid with a benzothiazole-substituted aniline. Activation reagents like HATU or EDCI are often used to facilitate coupling .
Sulfonylation : The 4-chlorophenylsulfonyl group is introduced via sulfonylation of the pyrrolidine nitrogen using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
Q. How is the compound characterized for structural confirmation?
A combination of techniques is required:
- NMR Spectroscopy : - and -NMR confirm substituent connectivity (e.g., benzothiazole protons at δ 7.5–8.5 ppm, sulfonyl group absence of protons) .
- X-ray Crystallography : Resolves stereochemistry (e.g., pyrrolidine ring puckering) and validates spatial arrangement of functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak matching calculated mass ± 0.001 Da) .
Q. What analytical methods ensure purity for biological testing?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% by peak area) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardized Assays : Replicate studies using identical protocols (e.g., ATP-based viability assays at 10 µM, 24h exposure) .
- Meta-Analysis : Compare IC values across publications, adjusting for variables like serum concentration or solvent (DMSO vs. saline) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .
Q. What strategies optimize the coupling efficiency between the pyrrolidine and sulfonyl groups?
Low yields in sulfonylation may result from steric hindrance or competing side reactions. Optimization approaches include:
Q. How does stereochemistry at the pyrrolidine ring impact biological activity?
The (S)-configuration at the pyrrolidine-2-carboxamide moiety often enhances target binding due to favorable van der Waals interactions. To assess this:
Q. What computational tools predict the compound’s pharmacokinetic properties?
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Analog Synthesis : Replace the 4-chlorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological Profiling : Test analogs against a panel of kinases or GPCRs to identify selectivity trends .
- 3D-QSAR Models : Build CoMFA or CoMSIA models using IC data to guide further optimization .
Methodological Notes
- Contradictory Synthesis Protocols : and report differing reflux times (3h vs. 6h) for similar sulfonylation steps. Resolve by testing intermediate stability via -NMR at hourly intervals .
- Crystallization Challenges : If X-ray-quality crystals are elusive (), employ vapor diffusion with ethyl acetate/hexane or add seeding crystals from related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
